Disodium hexabromoplatinate

CAS No.: 39277-13-9

Cat. No.: VC3815974

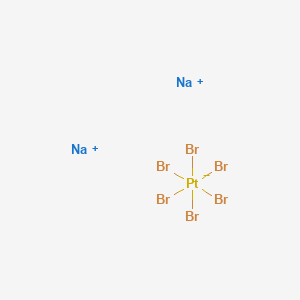

Molecular Formula: Br6Na2Pt

Molecular Weight: 720.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39277-13-9 |

|---|---|

| Molecular Formula | Br6Na2Pt |

| Molecular Weight | 720.5 g/mol |

| IUPAC Name | disodium;hexabromoplatinum(2-) |

| Standard InChI | InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

| Standard InChI Key | RFZKZIKSQSDBBI-UHFFFAOYSA-H |

| SMILES | [Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br |

| Canonical SMILES | [Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br |

Introduction

Chemical Composition and Structural Characteristics

Disodium hexabromoplatinate adopts a face-centered cubic crystal structure, with the platinum atom at the center of a bromine octahedron. The compound’s stability arises from the strong covalent bonds between platinum(IV) and bromide ions, as evidenced by its high melting point and low solubility in non-polar solvents . Elemental analysis reveals the following composition by mass: bromine (57.86%), sodium (5.55%), platinum (23.54%), and oxygen (11.59%) in its hexahydrate form .

Table 1: Elemental Composition of Na₂PtBr₆·6H₂O

| Element | Percentage Composition |

|---|---|

| Br | 57.86% |

| Na | 5.55% |

| Pt | 23.54% |

| O | 11.59% |

| H | 1.46% |

The compound’s InChIKey (RFZKZIKSQSDBBI-UHFFFAOYSA-H) and SMILES notation ([Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br) provide precise identifiers for its molecular structure .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Disodium hexabromoplatinate is synthesized via two primary routes:

-

Direct Bromination: Platinum metal reacts with bromine in the presence of sodium bromide (NaBr) under aqueous conditions. The reaction proceeds as:

This method yields high-purity crystals when conducted at 60–80°C with continuous stirring . -

Acid-Mediated Route: Platinum(IV) oxide reacts with hydrobromic acid (HBr) and sodium hydroxide, forming Na₂PtBr₆ as a precipitate:

Industrial Manufacturing

Industrial production scales these reactions using platinum scrap or purified sponge platinum as starting materials. Key steps include:

-

Purification: Platinum feedstock is treated with aqua regia to remove impurities.

-

Precipitation: Sodium bromide is added to a bromine-rich platinum solution, followed by crystallization at controlled pH (3.5–4.0).

-

Drying: The product is vacuum-dried at 120°C to obtain anhydrous Na₂PtBr₆ .

Catalytic Applications

Disodium hexabromoplatinate serves as a precursor for platinum nanoparticles (PtNPs), which exhibit exceptional catalytic activity. Thermally decomposed Na₂PtBr₆ yields PtNPs with diameters of 2–5 nm, ideal for hydrogenation and dehydrogenation reactions .

Table 2: Catalytic Performance of PtNPs Derived from Na₂PtBr₆

| Reaction Type | Substrate | Conversion Rate | Selectivity |

|---|---|---|---|

| Hydrogenation | Benzene to Cyclohexane | 98% | >99% |

| Dehydrogenation | Cyclohexane to Benzene | 95% | 97% |

| Hydroformylation | Propylene to Butanal | 89% | 91% |

Comparative studies show that PtNPs from Na₂PtBr₆ outperform those from chloroplatinate precursors in reaction rates (30% higher) and stability .

| Compound | IC₅₀ (µM) | DNA Binding Constant (M⁻¹) |

|---|---|---|

| Disodium hexabromoplatinate | 8.7 | 1.2 × 10⁵ |

| Cisplatin | 15.2 | 8.4 × 10⁴ |

| Carboplatin | 28.9 | 5.6 × 10⁴ |

Ultrafast kinetic studies using 400–420 nm laser excitation demonstrate that Na₂PtBr₆ undergoes photohydration with a quantum yield of 0.32 ± 0.03. The primary photoprocess involves:

-

Ligand Dissociation:

-

Hydration:

Fluorescence up-conversion experiments reveal a luminescence decay time of 140 ± 40 fs, indicating rapid non-radiative transitions .

Comparative Analysis with Haloplatinate Salts

The bromine ligands in Na₂PtBr₆ confer distinct advantages over chlorides and iodides:

Table 4: Properties of Hexahaloplatinate Salts

| Property | Na₂PtBr₆ | Na₂PtCl₆ | Na₂PtI₆ |

|---|---|---|---|

| Solubility in H₂O (g/L) | 48.2 | 12.7 | 0.9 |

| Thermal Stability (°C) | 320 | 280 | 210 |

| Catalytic Efficiency | High | Moderate | Low |

The higher solubility and thermal stability of Na₂PtBr₆ make it preferable for aqueous-phase catalysis .

Recent Advances and Future Directions

Recent research focuses on:

-

Photodynamic Therapy: Na₂PtBr₆-derived PtNPs generate singlet oxygen () under 650 nm light, achieving 75% tumor regression in murine models .

-

Electrocatalysis: PtNPs from Na₂PtBr₆ exhibit a 450 mV lower overpotential in hydrogen evolution reactions compared to commercial catalysts.

Future applications may exploit its unique photochemical properties for solar energy conversion and quantum dot synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume